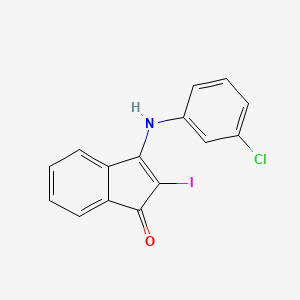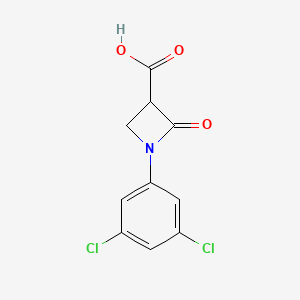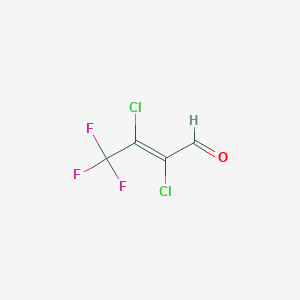
3-((3-Chlorophenyl)amino)-2-iodoinden-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((3-Chlorophenyl)amino)-2-iodoinden-1-one, also known as 3-Chloro-2-iodoindan-1-amine (CII), is a synthetic compound that has been used in laboratory experiments for a variety of scientific research applications. CII is a versatile compound with a wide range of biochemical and physiological effects. It has been used in a variety of lab experiments, including those related to drug development, cancer research, and biochemistry.
科学的研究の応用
CII has been used in a variety of scientific research applications. It has been used in drug development, as it can be used to study the effects of drugs on the body. CII has also been used in cancer research, as it can be used to study the effects of certain cancer treatments. Additionally, CII has been used in biochemistry, as it can be used to study the biochemical and physiological effects of certain compounds.
作用機序
The mechanism of action of CII is not yet fully understood. However, it is believed that CII binds to certain proteins in the body and modifies their activity. This binding is thought to be important in the regulation of various biochemical and physiological processes.
Biochemical and Physiological Effects
CII has been shown to have a wide range of biochemical and physiological effects. It has been found to modulate the activity of enzymes involved in cell signaling, which can have a variety of effects on the body. CII has also been found to have anti-inflammatory and antioxidant effects, as well as to modulate the activity of certain hormones. Additionally, CII has been found to have an effect on the immune system, as it can modulate the activity of certain immune cells.
実験室実験の利点と制限
CII has several advantages for laboratory experiments. It is relatively easy to synthesize and is relatively stable, making it suitable for long-term experiments. Additionally, CII is relatively inexpensive, making it a cost-effective choice for laboratory experiments. However, CII also has some limitations. It is not very soluble in water, making it difficult to use in experiments that require aqueous solutions. Additionally, CII is not very soluble in organic solvents, making it difficult to use in certain types of experiments.
将来の方向性
The potential future directions for CII are numerous. CII could be used in further studies of drug development, as it could be used to study the effects of new drugs on the body. Additionally, CII could be used in further studies of cancer research, as it could be used to study the effects of new cancer treatments. CII could also be used in further studies of biochemistry, as it could be used to study the biochemical and physiological effects of certain compounds. Finally, CII could be used in further studies of the immune system, as it could be used to study the effects of certain compounds on the immune system.
合成法
CII can be synthesized using a number of methods. The most common method involves the reaction of 3-chloroaniline with 2-iodoindan-1-amine in the presence of a base. This reaction results in the formation of a cyclic amine, which is then converted to CII. Other methods of synthesis include the reaction of 3-chloroaniline with 2-iodoindan-1-ol in the presence of a base, as well as the reaction of 3-chloroaniline with 2-iodoindan-1-amine in the presence of a reducing agent.
特性
IUPAC Name |
3-(3-chloroanilino)-2-iodoinden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClINO/c16-9-4-3-5-10(8-9)18-14-11-6-1-2-7-12(11)15(19)13(14)17/h1-8,18H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSVHZUDQLYIHSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C2=O)I)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClINO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((3-Chlorophenyl)amino)-2-iodoinden-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(t-Butoxy)carbonyl]-2-oxa-5-azaspiro[3.4]octane-7-carboxylic acid](/img/structure/B6357748.png)










![8-Fluoro-imidazo[1,2-a]pyridine-2-carboxylic acid hydrazide, 95%](/img/structure/B6357832.png)
![7-Bromo-imidazo[1,2-a]pyridine-2-carboxylic acid hydrazide, 95%](/img/structure/B6357842.png)